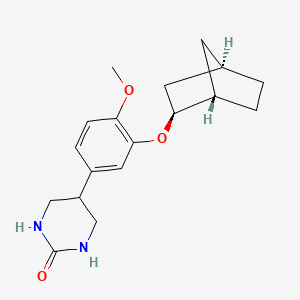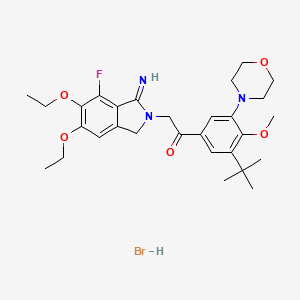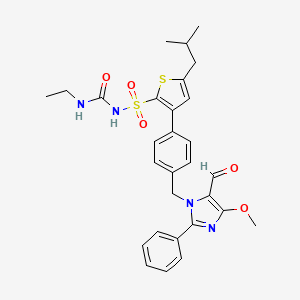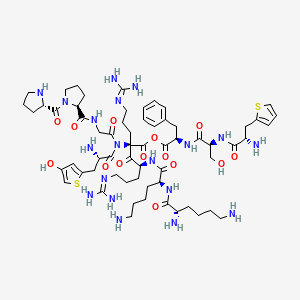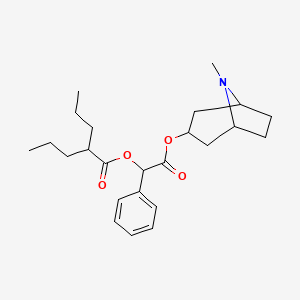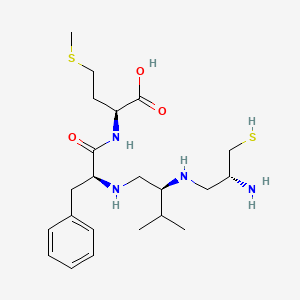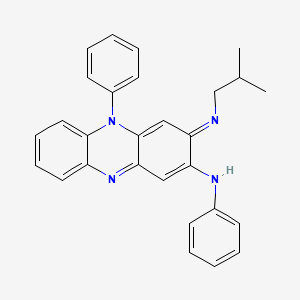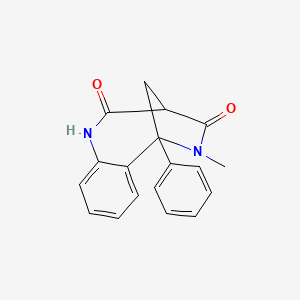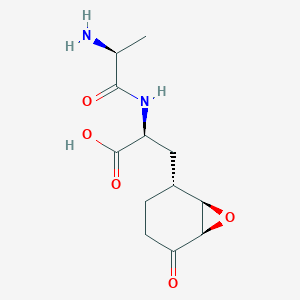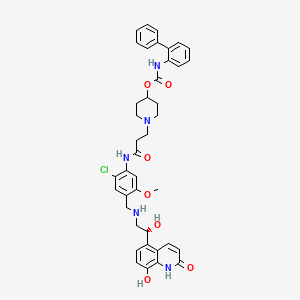
Batefenterol
Descripción general
Descripción
Batefenterol es una molécula bifuncional novedosa que combina las propiedades de un antagonista muscarínico y un agonista beta-2 adrenérgico. Se ha investigado principalmente por su posible uso en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) debido a su doble mecanismo de acción, que apunta a múltiples vías involucradas en la obstrucción de las vías respiratorias .
Aplicaciones Científicas De Investigación
Batefenterol ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC). Su doble mecanismo de acción lo convierte en un candidato prometedor para mejorar la función pulmonar, reducir las exacerbaciones y mejorar la tolerancia al ejercicio en pacientes con EPOC . Además, las propiedades únicas de this compound pueden tener aplicaciones en otras enfermedades respiratorias y afecciones caracterizadas por la obstrucción de las vías respiratorias.
Mecanismo De Acción
Batefenterol ejerce sus efectos combinando los efectos broncodilatadores de los agonistas beta-2 adrenérgicos con el antagonismo de los receptores muscarínicos. Este doble mecanismo apunta a múltiples vías involucradas en la obstrucción de las vías respiratorias, lo que lleva a una mejoría del flujo de aire y una reducción de la broncoconstricción . Los objetivos moleculares incluyen los receptores beta-2 adrenérgicos y los receptores muscarínicos, que desempeñan un papel crucial en la regulación del tono del músculo liso de las vías respiratorias.
Análisis Bioquímico
Biochemical Properties
Batefenterol displays high affinity for human M2, human M3 muscarinic and human beta2-adrenoceptor . The combination of a muscarinic antagonist with a beta2-agonist results in greater bronchodilation in the airways than either component alone .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease (COPD), indicating its potential role in influencing cell function in the respiratory system .
Molecular Mechanism
The molecular mechanism of this compound involves its bifunctional nature, which allows it to act as both a muscarinic antagonist and a beta2-agonist .
Temporal Effects in Laboratory Settings
In a study, this compound was administered once daily for 6 weeks, and its effects were observed over this period . The specific changes in the effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .
Metabolic Pathways
Absorption, metabolism, and excretion of this compound have been studied in animals, in vitro, and in previous clinical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented. A two-compartment disposition pharmacokinetic model with first-order absorption adequately described the plasma this compound concentration–time data .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully documented. Given its role as a muscarinic antagonist and a beta2-agonist, it is likely to interact with specific receptors located in the cell membrane .
Métodos De Preparación
La síntesis de Batefenterol implica la combinación de un antagonista muscarínico y un agonista beta-2 adrenérgico a través de una porción de enlace inerte. Las rutas sintéticas específicas y las condiciones de reacción para this compound no se publican ampliamente, pero generalmente implican múltiples pasos de síntesis orgánica, incluida la formación de derivados de carbamato y piperidina . Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Batefenterol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los grupos hidroxilo presentes en la molécula.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro de la estructura.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el gas cloro. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Batefenterol es único debido a su naturaleza bifuncional, combinando propiedades tanto antagonistas muscarínicas como agonistas beta-2 adrenérgicas. Compuestos similares incluyen:
Ipratropio: Un antagonista muscarínico utilizado para la broncodilatación.
Salbutamol: Un agonista beta-2 adrenérgico utilizado para la broncodilatación.
Tiotropio: Otro antagonista muscarínico utilizado para el tratamiento de mantenimiento a largo plazo de la EPOC.
En comparación con estos compuestos, la acción dual de this compound proporciona un enfoque más integral para controlar la obstrucción de las vías respiratorias, lo que podría ofrecer beneficios terapéuticos mejorados.
Propiedades
IUPAC Name |
[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQGVSPQJGGB-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743461-65-6 | |
| Record name | Batefenterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batefenterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BATEFENTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Batefenterol interact with its target and what are the downstream effects?
A1: this compound is a bifunctional molecule acting as both a muscarinic antagonist and a β2-adrenoceptor agonist [, ]. It binds to the M3 muscarinic receptor, blocking the bronchoconstrictive effects of acetylcholine. Simultaneously, it activates β2-adrenoceptors, leading to bronchodilation []. The combined effect results in sustained bronchodilation, making it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) [, , ].
Q2: What is the structure-activity relationship (SAR) of this compound? How do structural modifications impact its activity?
A2: While specific SAR details are not extensively discussed in the provided abstracts, research leading to this compound involved optimizing both muscarinic antagonist and β2 agonist activities by modifying the linker motif to achieve a 24-hour duration of action in a guinea pig bronchoprotection model []. This suggests that the linker region plays a crucial role in balancing the dual pharmacology and duration of action.
Q3: What is the pharmacokinetic (PK) profile of this compound?
A3: this compound exhibits low systemic bioavailability after both inhaled and oral administration []. Following intravenous administration, the absolute oral bioavailability was found to be only 0.012% []. It is primarily excreted fecally, with a high fecal excretion and low urinary excretion observed following both intravenous and oral administration []. A study investigating the pharmacokinetics of this compound in combination with Fluticasone Furoate found that co-administration did not significantly impact this compound's systemic exposure [].
Q4: What is the efficacy of this compound in preclinical models and clinical trials?
A4: this compound has demonstrated promising results in preclinical models. In a guinea pig bronchospasm model, this compound effectively prevented acetylcholine-induced bronchoconstriction [, ]. Furthermore, in a Phase IIb clinical trial, this compound showed statistically and clinically significant improvements in lung function compared to placebo in patients with moderate to severe COPD [, ]. Improvements in lung function with this compound at doses of 150 µg or higher were comparable to those observed with Umeclidinium/Vilanterol [].
Q5: Are there any known resistance mechanisms to this compound?
A5: While the provided abstracts don't directly address resistance mechanisms, it's important to consider that long-term use of β2-agonists, particularly in combination with inhaled corticosteroids, has been associated with a potential for reduced efficacy in some COPD patients. Further research is needed to understand if similar mechanisms might affect this compound's long-term effectiveness.
Q6: What are the potential advantages of this compound over existing COPD therapies?
A6: As a bifunctional molecule, this compound offers potential advantages over single-mechanism bronchodilators. Its dual action on both muscarinic and β2-adrenergic receptors could lead to more effective bronchodilation [, ]. Additionally, its long duration of action may allow for once-daily dosing, potentially improving patient adherence compared to medications requiring more frequent administration [, ].
Q7: What is the current status of this compound development?
A7: this compound has been investigated in Phase IIb clinical trials for COPD [, ]. Based on promising results from these trials, a dose of 300 µg has been proposed as the optimal dose for further Phase III studies []. Additionally, research is ongoing to investigate the potential of combining this compound with inhaled corticosteroids, such as Fluticasone Furoate, for enhanced efficacy in treating COPD [, , ]. Machine learning models suggest that this compound, both alone and in combination with Fluticasone Furoate, has a moderate to very high probability of being approved for COPD treatment in the future [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


